molecular formula C13H23NO3 B1478516 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid CAS No. 2097949-26-1

2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid

Cat. No.: B1478516
CAS No.: 2097949-26-1
M. Wt: 241.33 g/mol
InChI Key: CFPRPUWNSGENNS-UHFFFAOYSA-N
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Description

2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrrole Alkaloid Derivatives and Their Applications

A New Pyrrole Alkaloid from Leccinum Extremiorientale : A study isolated a new pyrrole alkaloid, among others, from the fruiting bodies of Leccinum extremiorientale. The structures were identified through spectroscopy, highlighting the diversity and potential biological significance of pyrrole derivatives in natural products (Yang et al., 2015).

Pyrrole Alkaloids with Bulky N‐Alkyl Side Chains : This research identified four new pyrrole alkaloids isolated from Lycium chinense. The study emphasized the stereogenic centers and chemical shifts in these compounds, which could influence their biological activity and potential pharmaceutical applications (Youn et al., 2013).

Identification of New Pyrrole Alkaloids : Another study on Lycium chinense fruits identified three new minor pyrrole alkaloids, contributing to the understanding of the chemical diversity and potential pharmacological properties of compounds from this plant (Youn et al., 2016).

Chemical Synthesis and Properties

Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : A study proposed hexahydro-2H-thieno[2,3-c]pyrrole as a scaffold for drug discovery, showcasing practical syntheses of derivatives. This research demonstrates the potential of such compounds in the development of new pharmaceuticals (Yarmolchuk et al., 2011).

Intramolecular Tetrahydrofuran Formation : This study elaborated on the synthesis of a novel compound through intramolecular attack, demonstrating the synthetic versatility and potential applications of pyrrole derivatives in chemical synthesis (Verboom et al., 2010).

Biological and Material Applications

Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives : A study synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids containing pyrrole and other moieties, some of which showed good antimicrobial activity. This highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Electron Transport Layer for Polymer Solar Cells : Research on a novel n-type conjugated polyelectrolyte based on the pyrrolopyrrole structure demonstrated its effectiveness as an electron transport layer in inverted polymer solar cells. This study showcases the potential of pyrrole derivatives in the field of renewable energy and material science (Hu et al., 2015).

Properties

IUPAC Name

2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-3-11(12(15)16)14-7-10-5-4-6-13(10,8-14)9-17-2/h10-11H,3-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPRPUWNSGENNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2CCCC2(C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
Reactant of Route 2
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
Reactant of Route 3
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
Reactant of Route 4
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
Reactant of Route 5
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
Reactant of Route 6
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid

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